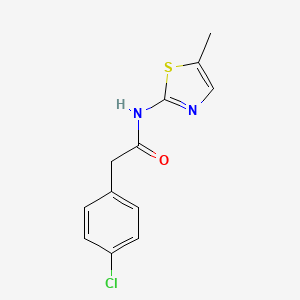
2-(4-chlorophenyl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chlorophenyl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide is an organic compound that belongs to the class of acetamides. It features a chlorophenyl group and a thiazolyl group, making it a compound of interest in various chemical and pharmaceutical research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide typically involves the following steps:
Formation of the thiazole ring: This can be achieved by reacting 2-aminothiazole with methyl iodide under basic conditions to introduce the methyl group at the 5-position.
Acylation: The resulting 5-methyl-2-aminothiazole is then acylated with 4-chlorophenylacetyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-chlorophenyl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under strong oxidative conditions.
Reduction: The chlorophenyl group can be reduced to a phenyl group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Oxidized thiazole derivatives.
Reduction: 2-(phenyl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(4-chlorophenyl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(4-chlorophenyl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved would require further research to elucidate.
Comparación Con Compuestos Similares
Similar Compounds
2-(4-chlorophenyl)-N-(1,3-thiazol-2-yl)acetamide: Lacks the methyl group on the thiazole ring.
2-(4-bromophenyl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide: Has a bromine atom instead of chlorine on the phenyl ring.
2-(4-chlorophenyl)-N-(5-methyl-1,3-oxazol-2-yl)acetamide: Contains an oxazole ring instead of a thiazole ring.
Uniqueness
2-(4-chlorophenyl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide is unique due to the presence of both a chlorophenyl group and a methylthiazole group, which can impart distinct chemical and biological properties compared to its analogs.
Propiedades
IUPAC Name |
2-(4-chlorophenyl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2OS/c1-8-7-14-12(17-8)15-11(16)6-9-2-4-10(13)5-3-9/h2-5,7H,6H2,1H3,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLHVHQNYYSGJMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-amino-N-[[2-(3,4-difluorophenoxy)pyridin-3-yl]methyl]pyridine-4-carboxamide](/img/structure/B5058639.png)
![N-(3-acetylphenyl)-2-[[5-[(2-fluorophenyl)methylsulfanylmethyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B5058644.png)
![1-[4-(3-methoxyphenoxy)butoxy]-2,4-dimethylbenzene](/img/structure/B5058663.png)

![N-[(1-benzyl-1H-pyrazol-4-yl)methyl]-1-[(2E)-3-phenyl-2-propen-1-yl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5058670.png)


![N,4-dimethyl-3-[methyl(propyl)sulfamoyl]benzamide](/img/structure/B5058685.png)
![(3aS,6aR)-5-(2-amino-6-methylpyrimidin-4-yl)-3-[3-(4-methoxyphenyl)propyl]-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5058699.png)
![(5E)-1-(4-chloro-2,5-dimethoxyphenyl)-5-[(3-methoxy-4-propoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B5058708.png)
![6-(5-Methylfuran-2-yl)-3-methylsulfanyl-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5058711.png)
![4-methoxy-N-(1-{1-[(5-propyl-3-isoxazolyl)carbonyl]-4-piperidinyl}-1H-pyrazol-5-yl)benzamide](/img/structure/B5058719.png)
![{4-[2-Nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}(3,4,5-trimethoxyphenyl)methanone](/img/structure/B5058726.png)
![1-(4-methylphenyl)-4-[(5-methyl-2-thienyl)methyl]piperazine](/img/structure/B5058731.png)
